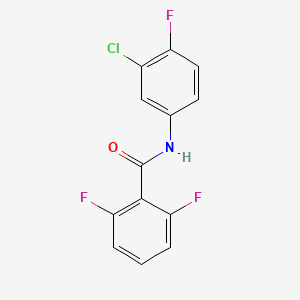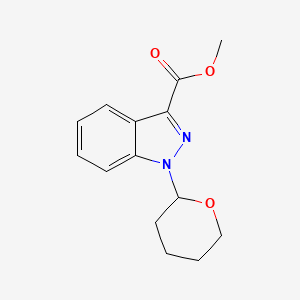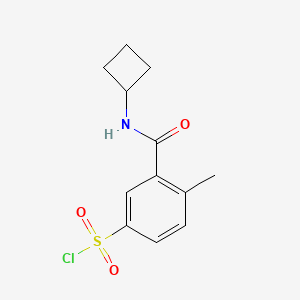
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride is an organic compound that features a cyclobutylcarbamoyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclobutylcarbamoyl Group: This can be achieved by reacting cyclobutylamine with a suitable carbonyl compound under controlled conditions.
Attachment to the Benzene Ring: The cyclobutylcarbamoyl group is then introduced to the benzene ring through a substitution reaction.
Introduction of the Sulfonyl Chloride Group: The final step involves the chlorosulfonation of the benzene ring, which introduces the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
科学研究应用
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study enzyme inhibition and other biochemical processes.
作用机制
The mechanism of action of 3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, can interact with biological targets, potentially inhibiting enzymes or other proteins.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Lacks the cyclobutylcarbamoyl group, making it less complex.
Cyclobutylcarbamoyl Chloride: Does not have the benzene ring or sulfonyl chloride group.
Benzenesulfonyl Chloride: Similar structure but without the methyl and cyclobutylcarbamoyl groups.
Uniqueness
3-(Cyclobutylcarbamoyl)-4-methylbenzene-1-sulfonyl chloride is unique due to the combination of the cyclobutylcarbamoyl group and the sulfonyl chloride group on a benzene ring. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler analogs.
属性
分子式 |
C12H14ClNO3S |
|---|---|
分子量 |
287.76 g/mol |
IUPAC 名称 |
3-(cyclobutylcarbamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-5-6-10(18(13,16)17)7-11(8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
InChI 键 |
SAPDMGANSHXFTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)NC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)

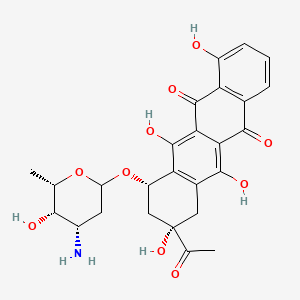

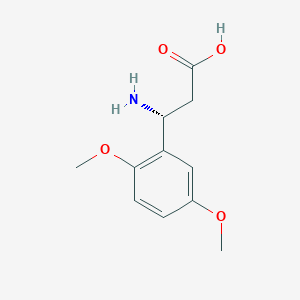
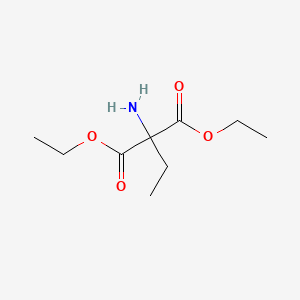
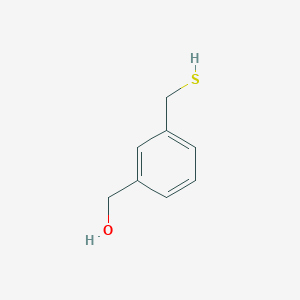

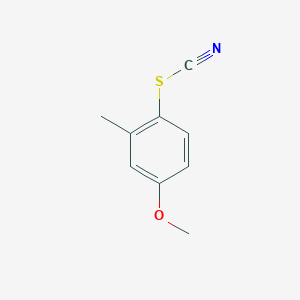
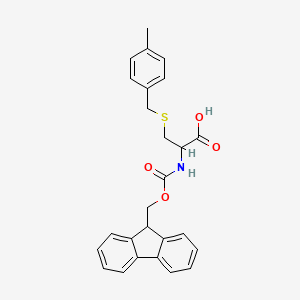
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
